molecular formula C7H5BrClNO B11716546 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

Cat. No.: B11716546
M. Wt: 234.48 g/mol
InChI Key: KYSZDSACCQKXQE-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H6Br2ClNO and a molecular weight of 315.39 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one typically involves the reaction of 3-chloropyridine with bromoacetyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is a halogenated organic compound with significant biological activity. Its structure, characterized by the presence of bromine and chlorine substituents on a pyridine ring, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

  • Molecular Formula : C₇H₅BrClN
  • Molecular Weight : 234.48 g/mol
  • CAS Number : 1187785-52-9
  • Physical State : Colorless to pale yellow liquid with a pungent odor

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modification of enzyme activity and influence various signaling pathways within cells.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which alters their function.
  • Protein Interaction : It can interact with various proteins, leading to functional modifications that may inhibit or activate cellular processes.
  • Cellular Signaling Modulation : By affecting key signaling molecules, such as kinases and transcription factors, it can alter gene expression profiles.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound has antimicrobial properties against various pathogens. For example, it has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Its ability to induce apoptosis in cancer cells has been observed in vitro, indicating potential for therapeutic use in oncology.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of halogenated pyridine derivatives, including this compound, on various cancer cell lines .
  • Antimicrobial Efficacy : Research demonstrated that the compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic agent .
  • Mechanistic Insights : Investigations into its mechanism revealed that it could disrupt cellular redox states and influence signaling pathways related to cell survival and proliferation .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AntimicrobialStaphylococcus aureusInhibition of growth
CytotoxicVarious cancer cell linesInduction of apoptosis
Signaling ModulationVarious cellular pathwaysAltered gene expression

Properties

IUPAC Name

2-bromo-1-(3-chloropyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZDSACCQKXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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